2,2-Dimethyl-4'-fluorobutyrophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

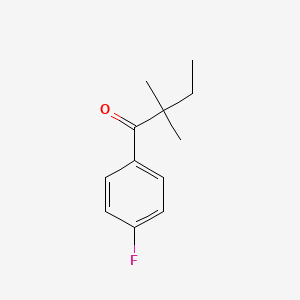

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-4-12(2,3)11(14)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPGJNSOUNNSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642435 | |

| Record name | 1-(4-Fluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-49-6 | |

| Record name | 1-(4-Fluorophenyl)-2,2-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-4'-fluorobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-4'-fluorobutyrophenone, with the CAS Number 898765-49-6, is an aromatic ketone that holds potential significance in the fields of medicinal chemistry and drug development.[1] Its structure, featuring a fluorinated phenyl ring and a sterically hindered ketone, suggests possible applications as a synthetic intermediate for more complex pharmaceutical agents. The presence of the fluorine atom can significantly influence the molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights into its behavior and methodologies for its synthesis and analysis, primarily based on data from closely related analogs due to the limited availability of direct experimental data for this specific compound.

Chemical Identity and Structure

The fundamental identity of this compound is defined by its molecular structure and associated identifiers.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one | [2] |

| CAS Number | 898765-49-6 | [1] |

| Molecular Formula | C₁₂H₁₅FO | |

| Molecular Weight | 194.25 g/mol | |

| Canonical SMILES | CCC(C)(C)C(=O)C1=CC=C(C=C1)F |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for this compound is not extensively available, we can infer its likely characteristics from closely related compounds such as 4'-Fluorobutyrophenone.

| Property | Predicted/Analog Value | Notes |

| Melting Point | Not available | Analog (4'-Fluorobutyrophenone): 38 °C[3] |

| Boiling Point | Not available | Analog (4'-Fluorobutyrophenone): 102 °C[3] |

| Solubility | Predicted to be insoluble in water. | Analog (4'-Fluorobutyrophenone): Insoluble in water[3]. Likely soluble in organic solvents like chloroform, ethyl acetate, and methanol. |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be > 2.5 | Analog (4'-Fluorobutyrophenone): 2.5[4] |

| pKa | Not available | The molecule lacks strongly acidic or basic functional groups, so it is not expected to have a significant pKa in the physiological pH range. |

Synthesis Methodology: Friedel-Crafts Acylation

The most logical and established method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with 2,2-dimethylbutyryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide).

-

Catalyst Addition: A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is added to the solvent under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled in an ice bath.

-

Acyl Chloride Addition: 2,2-Dimethylbutyryl chloride is added dropwise to the stirred suspension of the Lewis acid.

-

Aromatic Substrate Addition: Fluorobenzene is then added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with a dilute sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can react with and deactivate the Lewis acid catalyst.

-

Lewis Acid Catalyst: The role of AlCl₃ is to generate a highly electrophilic acylium ion from the acyl chloride, which then attacks the electron-rich fluorobenzene ring.

-

Order of Addition: Adding the acyl chloride to the Lewis acid first allows for the pre-formation of the reactive electrophile before the introduction of the aromatic substrate.

-

Temperature Control: The initial cooling is necessary to control the exothermic reaction. Subsequent heating may be required to overcome the activation energy barrier.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound would rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorophenyl group, which will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling. The aliphatic region will show signals corresponding to the ethyl and gem-dimethyl groups of the butyrophenone side chain. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with carbon-fluorine coupling), and the aliphatic carbons.

-

¹⁹F NMR: The fluorine NMR spectrum will provide a specific signal for the fluorine atom, and its coupling to adjacent protons can further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) should be observed at m/z 194.25. Characteristic fragmentation patterns would likely involve cleavage alpha to the carbonyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic and aliphatic groups, and C-F stretching.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would likely provide good separation. Detection can be achieved using a UV detector, monitoring at a wavelength where the aromatic chromophore absorbs, typically around 254 nm.

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This compound presents an interesting scaffold for further chemical exploration in the realm of drug discovery. While direct experimental data on its physicochemical properties are limited, a robust understanding can be built upon the well-established principles of organic chemistry and by drawing parallels with structurally similar molecules. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and scientists to produce, purify, and characterize this compound, paving the way for its potential application in the development of novel therapeutic agents. Further empirical studies are warranted to fully elucidate its properties and biological activity.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Molbase. (n.d.). Cas no 898765-49-6. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Fluorobutyrophenone. Retrieved from [Link]

-

International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

-

ResearchGate. (n.d.). 16: Friedel-Craft's acylation of fluorobenzene and.... Retrieved from [Link]

Sources

"2,2-Dimethyl-4'-fluorobutyrophenone IUPAC name and structure"

An In-depth Technical Guide: 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one

Executive Summary: This document provides a comprehensive technical overview of 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one, a fluorinated aromatic ketone. Commonly referred to by the semi-systematic name 2,2-Dimethyl-4'-fluorobutyrophenone, this compound belongs to a class of molecules with significant potential as intermediates in pharmaceutical synthesis. The butyrophenone scaffold is a core component of several antipsychotic and neurological drugs. This guide details the compound's precise chemical identity, a robust and well-established synthetic methodology via Friedel-Crafts acylation, and a thorough analysis of the expected spectroscopic data required for its structural verification. The content is tailored for researchers and professionals in chemical synthesis and drug development, offering both theoretical grounding and practical, field-proven insights.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

The precise chemical identity is crucial for unambiguous communication in research and development. While sometimes referred to by its common name, the systematic IUPAC name is the authoritative descriptor.

-

IUPAC Name: 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one

-

Common Name: this compound

-

Molecular Formula: C₁₂H₁₅FO

-

Molecular Weight: 194.25 g/mol

-

CAS Number: 898765-49-6[1]

The structure consists of a 4-fluorophenyl ring attached to a butanone moiety that is substituted with two methyl groups at the alpha-carbon (C2). This substitution creates a sterically hindered ketone with a quaternary alpha-carbon, which notably prevents keto-enol tautomerism due to the absence of α-hydrogens.[2]

Figure 1: 2D Structure of 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one

Figure 1: 2D Structure of 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one

Physicochemical Data Summary

The following table summarizes the key computed and physical properties of the molecule.

| Property | Value/Descriptor | Source |

| Molecular Formula | C₁₂H₁₅FO | - |

| Molecular Weight | 194.25 g/mol | - |

| Canonical SMILES | CCC(C)(C)C(=O)C1=CC=C(C=C1)F | - |

| InChIKey | NDBBINMFHIVBMW-UHFFFAOYSA-N | [2] |

| Appearance | Expected to be a liquid or low-melting solid | - |

Synthesis and Mechanistic Insights

The most direct and industrially scalable method for preparing 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one is the Friedel-Crafts acylation of fluorobenzene.[3][4] This classic electrophilic aromatic substitution reaction provides a reliable pathway for forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.

Retrosynthetic Analysis & Strategy

The choice of the Friedel-Crafts acylation is deliberate and advantageous. The C-C bond between the aromatic ring and the carbonyl carbon is the most logical disconnection point. This strategy avoids issues common to Friedel-Crafts alkylations, such as carbocation rearrangements and polysubstitution.[4] The acyl group is a deactivating group, which effectively prevents the product from undergoing a second acylation reaction.[3]

The necessary precursors are:

-

Fluorobenzene: The aromatic substrate.

-

2,2-Dimethylbutanoyl chloride: The acylating agent.

-

A Lewis Acid Catalyst: Typically anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[4][5]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a self-validating system. Successful synthesis will yield a product whose spectroscopic data match the expected values detailed in Section 3.

Reagents:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Fluorobenzene

-

2,2-Dimethylbutanoyl chloride

-

Dichloromethane (DCM), anhydrous (as solvent)

-

Hydrochloric Acid (HCl), dilute aqueous solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

-

Acyl Chloride Addition: Add 2,2-dimethylbutanoyl chloride (1.0 equivalent) dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Fluorobenzene Addition: Add fluorobenzene (1.0-1.2 equivalents) dropwise via the dropping funnel over 30 minutes. Causality Note: A slight excess of the aromatic substrate can ensure complete consumption of the more valuable acyl chloride.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly and carefully quench the reaction by adding crushed ice, followed by a dilute HCl solution to dissolve the aluminum salts.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine. Trustworthiness Note: The bicarbonate wash is critical to neutralize any remaining acid, preventing potential side reactions during solvent evaporation.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the Friedel-Crafts acylation process.

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Structural Elucidation and Characterization

Verification of the final product's structure is paramount. The following spectroscopic signatures are predicted based on the known effects of the functional groups present in 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one.

| Technique | Expected Observations | Interpretation |

| ¹H NMR | ~7.9-8.1 ppm (dd, 2H): Aromatic protons ortho to C=O. ~7.1-7.3 ppm (dd, 2H): Aromatic protons meta to C=O. ~1.25 ppm (s, 6H): Two equivalent C2-methyl groups. ~1.6 ppm (q, 2H): Methylene (-CH₂-) group. ~0.8 ppm (t, 3H): Terminal methyl (-CH₃) group. | The aromatic region will show splitting due to both H-H and H-F coupling. The singlet at ~1.25 ppm is characteristic of the gem-dimethyl group. The quartet and triplet confirm the ethyl group. |

| ¹³C NMR | ~200 ppm: Ketone carbonyl carbon (C=O). ~165 ppm (d): Aromatic C-F carbon. ~130-135 ppm: Other aromatic carbons. ~115 ppm (d): Aromatic carbons ortho to fluorine. ~45 ppm: Quaternary C2 carbon. ~30 ppm: Methylene (-CH₂-) carbon. ~25 ppm: C2-methyl carbons. ~8 ppm: Terminal methyl (-CH₃) carbon. | The downfield signal confirms the ketone. Splitting (d) of aromatic carbon signals due to C-F coupling is a key diagnostic feature. |

| IR Spec. | ~1680 cm⁻¹ (strong): Aromatic ketone C=O stretch. ~1600, 1500 cm⁻¹: Aromatic C=C stretches. ~1230 cm⁻¹: Aryl C-F stretch. ~2970 cm⁻¹: Aliphatic C-H stretches. | The strong carbonyl absorption is the most prominent feature. The C-F stretch provides definitive evidence of the fluorine substituent. |

| Mass Spec. | m/z = 194.1: Molecular ion peak [M]⁺. m/z = 165: [M - C₂H₅]⁺, loss of the ethyl group. m/z = 123: [FC₆H₄CO]⁺, the fluorobenzoyl cation (base peak). m/z = 95: [FC₆H₄]⁺, the fluorophenyl cation. | The fragmentation pattern is highly predictable. The fluorobenzoyl cation at m/z 123 is expected to be the most stable and abundant fragment, serving as a key identifier. |

Potential Applications and Research Context

The butyrophenone framework is a well-established pharmacophore in medicinal chemistry.

-

Pharmaceutical Intermediates: The primary interest in this class of compounds lies in their use as building blocks for active pharmaceutical ingredients (APIs). Halogenated butyrophenones are key precursors for a range of antipsychotic drugs, including Haloperidol, Bromoperidol, and Melperone.[6] The title compound serves as a direct analog and potential intermediate for novel derivatives in this therapeutic area.

-

Oncology Research: While direct biological data for 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one is scarce, closely related fluorinated ketones have demonstrated cytotoxic effects against various human cancer cell lines.[2] This suggests that the compound could be a valuable scaffold for developing new anticancer agents, warranting further investigation into its biological activity.

References

-

PubChem - National Institutes of Health. 4'-Fluorobutyrophenone. Available at: [Link]

- Google Patents. CN101462931A - Method for acylating fluorobenzene.

- Google Patents. US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide.

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available at: [Link]

-

YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). Available at: [Link]

-

Khan Academy. Friedel-Crafts acylation. Available at: [Link]

- Google Patents. CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone.

Sources

- 1. This compound | 898765-49-6 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone - Google Patents [patents.google.com]

- 6. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]

An In-depth Technical Guide to 2,2-Dimethyl-4'-fluorobutyrophenone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethyl-4'-fluorobutyrophenone, a specialized chemical compound with potential applications in medicinal chemistry and drug discovery. While public domain data on this specific molecule is limited, this document consolidates available information and presents a scientifically grounded framework for its synthesis, potential properties, and research applications. The CAS number for this compound is 898765-49-6.[1]

Introduction and Rationale

Butyrophenones are a class of chemical compounds that have garnered significant interest in pharmacology, primarily due to their utility as intermediates in the synthesis of various pharmaceuticals. The fluorinated analogue, 4'-fluorobutyrophenone, and its derivatives are key precursors to a range of antipsychotic medications. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often leading to improved metabolic stability and binding affinity.

This guide focuses on the 2,2-dimethyl substituted variant of 4'-fluorobutyrophenone. The gem-dimethyl group at the 2-position of the butyryl chain is a notable structural feature that can introduce steric hindrance and alter the molecule's conformation, potentially influencing its interaction with biological targets. Understanding the synthesis and properties of this compound is crucial for researchers exploring novel chemical spaces in drug development.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported. However, based on its chemical structure, several key physicochemical properties can be predicted.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₅FO |

| Molecular Weight | 194.25 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated to be in the range of 230-250 °C |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water. |

| CAS Number | 898765-49-6[1] |

Proposed Synthesis Protocol: Friedel-Crafts Acylation

The most plausible and widely used method for the synthesis of butyrophenones is the Friedel-Crafts acylation.[2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

-

Preparation of the Acylating Agent: 2,2-Dimethylbutyryl chloride can be prepared from 2,2-dimethylbutanoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This is a standard conversion of a carboxylic acid to an acyl chloride.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous solvent such as dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Reactants: A solution of 2,2-dimethylbutyryl chloride (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred suspension of AlCl₃. Following this, fluorobenzene (1.0-1.2 equivalents) is added dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with DCM.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can react with and deactivate the Lewis acid catalyst.

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that complexes with the acyl chloride to form a highly electrophilic acylium ion, which is necessary to overcome the aromatic stability of fluorobenzene.

-

Controlled Temperature: The initial cooling to 0 °C helps to control the exothermic reaction. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion.

-

Acidic Work-up: The addition of ice and HCl is crucial for breaking down the aluminum chloride-ketone complex formed as the product, thereby liberating the desired butyrophenone.

Potential Applications in Drug Discovery

While specific biological activities of this compound are not documented, its structural similarity to precursors of known antipsychotic drugs suggests its potential as a valuable intermediate in medicinal chemistry.

Many butyrophenone-based antipsychotics, such as Haloperidol, feature a 4-carbon chain linking a fluorophenyl group to a piperidine moiety. This compound could serve as a starting material for the synthesis of novel analogues. The gem-dimethyl group could influence the drug-receptor interactions, potentially leading to altered selectivity or potency.

The mechanism of action of many antipsychotic drugs involves the antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.[4][5] The butyrophenone scaffold is a key pharmacophore for these interactions.

Caption: Hypothetical mechanism of action for a drug derived from this compound.

The introduction of the 2,2-dimethyl group could sterically hinder the rotation around the C-C bonds of the butyrophenone chain, locking it into a specific conformation. This conformational rigidity might enhance its binding affinity and selectivity for specific receptor subtypes, potentially leading to a more favorable therapeutic profile with fewer side effects.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. This guide provides a foundational understanding of its likely synthesis and potential applications based on established chemical principles and the known pharmacology of related compounds. For researchers in drug discovery, this molecule offers a novel building block for creating new chemical entities with potentially enhanced therapeutic properties. Further experimental validation of the proposed synthesis and biological evaluation of its derivatives are warranted to fully elucidate the potential of this compound.

References

-

World Research Library. SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. Available at: [Link]

-

PubMed. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes. Available at: [Link]

-

ResearchGate. Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics. Available at: [Link]

-

PMC. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Available at: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available at: [Link]

-

PubMed. Mechanisms of action of atypical antipsychotic drugs: a critical analysis. Available at: [Link]

-

Psychopharmacology Institute. Mechanism of Action of Antipsychotic Agents. Available at: [Link]

-

Chemistry LibreTexts. Friedel-Crafts Acylation. Available at: [Link]

-

University of California, Irvine. Friedel-Crafts Acylation. Available at: [Link]

Sources

- 1. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 4'-Fluorobutyrophenone | C10H11FO | CID 68498 - PubChem [pubchem.ncbi.nlm.nih.gov]

"spectroscopic data (NMR, IR, MS) of 2,2-Dimethyl-4'-fluorobutyrophenone"

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2-Dimethyl-4'-fluorobutyrophenone

Introduction

This compound is a halogenated derivative of butyrophenone. The butyrophenone chemical scaffold is of significant interest in medicinal chemistry and drug development, with many derivatives exhibiting antipsychotic and other central nervous system activities.[1][2][3] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of such compounds.

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. We will delve into the theoretical underpinnings of each technique and provide detailed interpretations of the anticipated spectra. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.

Molecular Structure and Key Features

To interpret the spectroscopic data, it is essential to first understand the molecular structure of this compound.

Caption: Molecular structure of this compound.

The key structural features that will influence the spectroscopic data are:

-

A p-substituted aromatic ring: This will give rise to characteristic signals in the aromatic region of the NMR spectra and specific vibrational bands in the IR spectrum.

-

A ketone carbonyl group (C=O): This functional group will produce a strong, sharp absorption in the IR spectrum and a downfield signal in the ¹³C NMR spectrum.

-

A neopentyl-like group (-C(CH₃)₂CH₂-): The gem-dimethyl groups and the adjacent methylene group will have distinct signals in the NMR spectra.

-

A fluorine atom: The presence of fluorine will cause splitting of adjacent proton and carbon signals in the NMR spectra due to spin-spin coupling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

-

Apply a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically 128 or more scans).

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is expected to show four distinct signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 1.1 | Singlet | 6H | -C(CH ₃)₂ | The six protons of the two methyl groups are chemically equivalent and do not have any adjacent protons to couple with, hence a singlet. |

| ~ 3.0 | Singlet | 2H | -COCH ₂- | The methylene protons are adjacent to a quaternary carbon and therefore will appear as a singlet. The proximity to the electron-withdrawing carbonyl group shifts the signal downfield. |

| ~ 7.1 | Triplet (or dd) | 2H | Aromatic CH (ortho to F) | These protons are coupled to the adjacent aromatic protons and the fluorine atom. The coupling to fluorine will result in a doublet, which is further split by the adjacent proton into a doublet of doublets, which may appear as a triplet if the coupling constants are similar. |

| ~ 8.0 | Doublet of doublets | 2H | Aromatic CH (ortho to C=O) | These protons are coupled to the adjacent aromatic protons and the fluorine atom. The strong deshielding effect of the carbonyl group shifts this signal significantly downfield. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 25 | -C(C H₃)₂ | The methyl carbons are in a shielded environment and appear upfield. |

| ~ 45 | -C (CH₃)₂ | The quaternary carbon will be a singlet and is shifted downfield compared to the methyl carbons. |

| ~ 50 | -COC H₂- | The methylene carbon is deshielded by the adjacent carbonyl group. |

| ~ 116 (d, J ≈ 22 Hz) | Aromatic C H (ortho to F) | This carbon is shielded by the fluorine but shows a characteristic doublet due to coupling with the fluorine atom. |

| ~ 131 (d, J ≈ 9 Hz) | Aromatic C H (ortho to C=O) | This carbon is deshielded by the carbonyl group and also shows coupling to the fluorine atom. |

| ~ 133 (d, J ≈ 3 Hz) | Aromatic C (ipso to C=O) | The quaternary aromatic carbon attached to the carbonyl group will show a small coupling to the fluorine. |

| ~ 165 (d, J ≈ 255 Hz) | Aromatic C (ipso to F) | The carbon directly attached to the fluorine atom will show a very large coupling constant and will be shifted significantly downfield. |

| ~ 200 | C =O | The carbonyl carbon is highly deshielded and appears far downfield.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Thin Film: If the sample is a liquid or can be melted at a low temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

IR Spectral Interpretation

The IR spectrum of this compound is expected to show several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| ~ 3100-3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the aromatic ring. |

| ~ 2970-2850 | Strong | Aliphatic C-H stretch | Characteristic of sp³ C-H bonds in the methyl and methylene groups.[5] |

| ~ 1685 | Strong, Sharp | C=O stretch | The carbonyl group of the ketone will give a very strong and sharp absorption in this region. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |

| ~ 1600, 1585, 1490 | Medium-Strong | C=C stretch | These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring. |

| ~ 1220 | Strong | C-F stretch | The carbon-fluorine bond stretch typically appears as a strong band in this region.[6] |

| ~ 840 | Strong | C-H out-of-plane bend | This strong absorption is characteristic of a 1,4-disubstituted (para) aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation, while Electrospray Ionization (ESI) is common for LC-MS and is a softer technique that often preserves the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

MS Spectral Interpretation (Electron Ionization)

The molecular formula of this compound is C₁₂H₁₅FO, with a molecular weight of 194.25 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z = 194.

Key expected fragmentation patterns include:

-

α-Cleavage: Cleavage of the bond between the carbonyl group and the alkyl chain is a common fragmentation pathway for ketones. This would result in the formation of the 4-fluorobenzoyl cation.

-

McLafferty Rearrangement: While the classic McLafferty rearrangement requires a gamma-hydrogen, a modified version can occur. However, given the substitution pattern, other fragmentations are more likely to dominate.

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

| m/z | Proposed Fragment | Rationale |

| 194 | [C₁₂H₁₅FO]⁺˙ | Molecular ion (M⁺˙) |

| 123 | [C₇H₄FO]⁺ | 4-Fluorobenzoyl cation, formed by α-cleavage. This is expected to be a very prominent peak.[7] |

| 71 | [C₅H₁₁]⁺ | Neopentyl cation, formed by α-cleavage. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, formed by rearrangement and loss of CH₂ from the neopentyl fragment. This is often a very stable and abundant ion.[8] |

| 95 | [C₆H₄F]⁺ | Formed by loss of CO from the 4-fluorobenzoyl cation. |

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural characterization of this compound. The predicted spectroscopic data presented in this guide, based on established principles and data from analogous compounds, offers a detailed roadmap for researchers working with this molecule. By carefully analyzing the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, one can confidently confirm the identity and purity of this compound, which is a critical step in any chemical or pharmaceutical research and development endeavor.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139031, Butyrophenone. Retrieved from [Link]

- Glennon, R. A., & Dukat, M. (2000). Serotonin Receptors and Drugs Affecting Serotonergic Neurotransmission. In D. J. Abraham (Ed.), Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68498, 4'-Fluorobutyrophenone. Retrieved from [Link]

- Janssen, P. A. (1967). The pharmacology of haloperidol.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Welter, J., et al. (2013). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Bioorganic & Medicinal Chemistry Letters, 23(17), 4949-4952.

- Field, L. D., Li, H., & Magill, A. M. (2007).

- Smith, B. C. (1998).

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2,2-dimethylpropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 2,2-dimethylpropane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).

-

Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Pentanone, 4,4-dimethyl-. Retrieved from [Link]

Sources

- 1. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical and pharmacokinetic studies on butyrophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of three 18F-labeled butyrophenone neuroleptic drugs in the baboon using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. 4'-Fluorobutyrophenone | C10H11FO | CID 68498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Pentanone, 4,4-dimethyl- [webbook.nist.gov]

The Evolving Pharmacology of the Butyrophenone Scaffold: From Classic Neuroleptics to Novel Therapeutic Frontiers

An In-Depth Technical Guide

Abstract: The butyrophenone chemical scaffold, first recognized for its profound impact on the management of psychosis, represents a cornerstone of neuropsychiatric pharmacotherapy. The archetypal agent, haloperidol, defined a generation of antipsychotic treatment through its potent antagonism of the dopamine D2 receptor.[1][2][3] However, the therapeutic potential of butyrophenone derivatives extends far beyond this initial application. Modern medicinal chemistry and pharmacological screening have unveiled a spectrum of biological activities, implicating these compounds in oncology, infectious diseases, and the treatment of neurodegenerative disorders. This technical guide provides an in-depth exploration of the diverse biological activities of butyrophenone derivatives for researchers, scientists, and drug development professionals. We will dissect the core mechanisms of action, present detailed experimental protocols for their evaluation, and explore the structure-activity relationships that govern their therapeutic potential.

Chapter 1: The Archetypal Activity: Antipsychotic Efficacy

The discovery of butyrophenones in the late 1950s revolutionized the treatment of schizophrenia and other psychotic disorders.[4] Their efficacy, particularly against the "positive" symptoms like hallucinations and delusions, is primarily rooted in their interaction with central dopaminergic pathways.[1][2]

Mechanism of Action: The Dopamine D2 Receptor Hypothesis

The principal mechanism of action for first-generation butyrophenone antipsychotics, such as haloperidol, is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][2][5] In psychotic states, an overactivity of dopamine transmission is often implicated.[5] By antagonizing D2 receptors, butyrophenones reduce this excessive dopaminergic activity, which helps to mitigate psychotic symptoms.[3][5] Therapeutic doses of haloperidol typically result in an occupancy of 60% to 80% of brain D2 receptors.[3] This potent D2 blockade, however, is also responsible for the class's characteristic extrapyramidal side effects (EPS), such as parkinsonism and tardive dyskinesia, due to effects on the nigrostriatal pathway.[3][6]

Caption: Dopamine D2 Receptor Antagonism by Butyrophenones.

Beyond Dopamine: The Multi-Receptor Profile of Atypical Derivatives

The quest to mitigate the severe side effects of typical antipsychotics led to the development of "atypical" agents, some of which are derived from the butyrophenone scaffold. These newer compounds often exhibit a more complex receptor binding profile, notably a significant affinity for serotonin 5-HT2A receptors in addition to D2 receptors.[2][7] The blockade of 5-HT2A receptors is thought to contribute to efficacy against the "negative" symptoms of schizophrenia (e.g., apathy, social withdrawal) and may reduce the risk of EPS.[7]

Furthermore, research has shown that various butyrophenone derivatives interact with a range of other receptors, including other dopamine and serotonin subtypes, histamine H1, muscarinic M1, and alpha-adrenergic receptors.[7][8] For example, the atypical antipsychotic lumateperone is a butyrophenone derivative.[9] Novel analogs have been synthesized with tailored affinities for multiple receptors, aiming for an optimal balance of efficacy and tolerability.[7][10]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Select Butyrophenone Derivatives

| Compound | Dopamine D2 | Dopamine D4 | Serotonin 5-HT1A | Serotonin 5-HT2A | Serotonin 5-HT6 | Histamine H1 |

|---|---|---|---|---|---|---|

| Haloperidol | ~1-2 | High | Moderate | ~20-50 | High | Moderate |

| Compound 13* | Moderate | High | 117 | 23.6 | 295.8 | High |

| Clozapine (ref) | ~150-250 | High | 140 | ~10-20 | ~7 | High |

| Risperidone (ref) | ~3-6 | High | ~400 | ~0.2 | ~2000 | ~20 |

*Compound 13 is 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one.[7] (Note: Ki values are compiled from multiple sources and represent approximate comparative affinities.[7])

Structure-Activity Relationship (SAR) for Antipsychotic Activity

The antipsychotic activity of butyrophenones is governed by specific structural features. The general pharmacophore can be broken down into three main components:

-

Aromatic System (Aryl Group): A fluoro-substitution at the para-position of the phenyl ring is optimal for antipsychotic activity.[11] This is a hallmark of many potent butyrophenones, including haloperidol.

-

Propyl Chain: The three-carbon (propyl) chain linking the ketone and the amino nitrogen is critical. Lengthening or shortening this chain typically decreases activity.[11]

-

Basic Amino Group: A tertiary amino nitrogen is required for activity, and its incorporation into a cyclic structure, such as a piperidine ring, confers the highest potency.[11]

Modifications to the piperidine ring have been a major focus of drug design to create atypical agents, aiming to alter the receptor binding profile and reduce the potential for in vivo biotransformation to toxic pyridinium metabolites associated with haloperidol.[7]

Experimental Workflow for Assessing Antipsychotic Potential

Evaluating novel butyrophenone derivatives for antipsychotic activity involves a tiered screening approach, moving from in vitro receptor binding to in vivo behavioral models.

Caption: A streamlined workflow for antipsychotic drug discovery.

This protocol determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to compete with a specific radiolabeled ligand.

-

Objective: To calculate the inhibitory constant (Ki) of a butyrophenone derivative at the D2 receptor.

-

Materials:

-

Test butyrophenone derivatives.

-

Reference compound: Haloperidol.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride.

-

Cell membranes from CHO or HEK293 cells stably expressing human D2 receptors.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well plates, filter mats (GF/B or GF/C), scintillation counter, and scintillation fluid.

-

-

Methodology:

-

Compound Preparation: Prepare serial dilutions of test compounds and haloperidol in the assay buffer. A typical concentration range is 10⁻¹¹ M to 10⁻⁵ M.

-

Assay Setup (in triplicate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (at a final concentration near its Kd), and 100 µL of membrane preparation.

-

Non-Specific Binding (NSB): Add 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM haloperidol), 50 µL of radioligand, and 100 µL of membrane preparation.

-

Compound Competition: Add 50 µL of each test compound dilution, 50 µL of radioligand, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plates for 60-90 minutes at room temperature or 37°C. The choice of temperature and time depends on the specific radioligand and receptor kinetics, aiming to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold assay buffer to reduce non-specific binding.

-

Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Convert the CPM for each compound concentration to a percentage of specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

-

Causality and Validation: The use of a specific radioligand ensures that binding to the target receptor is being measured. The NSB control, using a saturating concentration of an unlabeled drug, is critical to differentiate true receptor binding from non-specific adherence to membranes or filters. Running a known competitor like haloperidol validates the assay's performance on each run.

Chapter 2: Emerging Frontiers: Anticancer Properties

Beyond their neurological effects, certain butyrophenones have demonstrated significant antineoplastic properties.[12] Haloperidol, in particular, has been studied for its potential to be repurposed for cancer treatment.[12][13]

Mechanisms of Antineoplastic Action

The anticancer effects of butyrophenone derivatives are multifactorial, involving the induction of programmed cell death and the disruption of cell proliferation. Key mechanisms include:

-

Induction of Apoptosis: Haloperidol has been shown to induce apoptosis in various cancer cell lines, including glioblastoma and pancreatic cancer.[13]

-

Autophagy Modulation: The process of autophagy (cellular self-digestion) can be modulated by butyrophenones, leading to cell death in cancer cells.[12][13]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[12][13]

Caption: Key anticancer mechanisms of butyrophenone derivatives.

Preclinical Evidence

Numerous in vitro studies have demonstrated the efficacy of butyrophenones against a wide range of cancer cell lines.

Table 2: In Vitro Anticancer Activity of Haloperidol

| Cancer Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Pancreatic Carcinoma | MIA PaCa-2 | DNA demethylation | [12] |

| Glioblastoma | GBM cells | Apoptosis, Autophagy | [12][13] |

| Ovarian Cancer | Ovarian cancer cells | Cytotoxicity | [12] |

| Breast Cancer | Breast cancer cells | Cytotoxicity | [12] |

| Lung Cancer | Lung cancer cells | Cytotoxicity |[12] |

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a butyrophenone derivative on a cancer cell line.

-

Materials:

-

Cancer cell line of interest (e.g., MIA PaCa-2).

-

Complete culture medium (e.g., DMEM + 10% FBS).

-

Test butyrophenone derivatives, dissolved in DMSO.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates, multichannel pipette, microplate reader (570 nm).

-

-

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control and wells with no cells as a background control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell line's doubling time and experimental design.

-

MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the background control wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100.

-

Plot the percentage of viability against the log concentration of the compound and use non-linear regression to determine the IC₅₀ value.

-

-

-

Causality and Validation: This assay measures the activity of mitochondrial reductase enzymes, which is proportional to the number of living cells. The vehicle control is essential to ensure that the solvent (DMSO) is not causing toxicity. The results provide a quantitative measure of a compound's ability to reduce cell viability, a primary screen for potential anticancer agents.

Chapter 3: Novel Applications: Antimicrobial and Neuroprotective Roles

While less explored, emerging evidence suggests that the biological activities of butyrophenones are not confined to neuropsychiatry and oncology.

Antimicrobial and Antibiofilm Activity

The global challenge of antimicrobial resistance has spurred research into the antimicrobial properties of non-antibiotic drugs.[14] Some butyrophenone derivatives have been investigated for such effects. For instance, novel derivatives have been screened for their efficacy against various bacterial and fungal pathogens.[15] While this field is still in its infancy, the potential to develop butyrophenone-based antimicrobials, possibly with dual-action capabilities, is an exciting prospect.[15][16]

Table 3: Minimum Inhibitory Concentration (MIC) of Novel Butyrophenone-Related Derivatives Against Planktonic Microbes

| Compound Class | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

|---|---|---|---|

| 1-[(2,4-(di-tert-butylphenoxy)) -3-dialkylamino-2-propanol] Derivatives | 16-64 | 64-256 | 8-32 |

(Data from a study on structurally related compounds, indicating potential antimicrobial activity in this chemical space.[15])

Potential in Neurodegenerative Disorders

The complex neuropharmacology of butyrophenones suggests their potential utility in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[17][18] Their ability to modulate multiple neurotransmitter systems, including dopamine and serotonin, could be beneficial in managing the cognitive and behavioral symptoms associated with these conditions.[17] Furthermore, some compounds that interact with these receptor systems have been shown to have neuroprotective effects, such as promoting neurotrophic factors, reducing oxidative stress, and exerting anti-inflammatory and anti-amyloidogenic activities.[19] While direct clinical evidence for butyrophenones in this context is limited, their known targets make them an intriguing class for further investigation and derivative synthesis.[17][18]

Conclusion and Future Perspectives

The butyrophenone scaffold has proven to be a remarkably versatile platform for drug discovery. Initially established as a cornerstone of antipsychotic therapy through potent D2 receptor antagonism, the therapeutic landscape for its derivatives is rapidly expanding. The development of atypical antipsychotics with multi-receptor profiles has already demonstrated the value of structural modification to enhance safety and efficacy.

The compelling preclinical data on their anticancer activities highlight a significant opportunity for drug repurposing and the development of novel oncolytics. Furthermore, nascent investigations into their antimicrobial and neuroprotective potentials open up new avenues for tackling critical unmet medical needs. Future research should focus on a multi-pronged approach:

-

Rational Design: Leveraging detailed SAR and computational modeling to design next-generation derivatives with optimized selectivity for desired targets (e.g., specific serotonin receptor subtypes, cancer-related kinases) while minimizing off-target effects.

-

Mechanism Elucidation: Deeper investigation into the downstream signaling pathways responsible for their anticancer, antimicrobial, and neuroprotective effects.

-

Translational Studies: Advancing the most promising compounds from in vitro and in vivo preclinical models into well-designed clinical trials to validate their therapeutic potential in humans.

The journey of the butyrophenones, from haloperidol to a diverse array of multifunctional drug candidates, underscores a fundamental principle of medicinal chemistry: a privileged scaffold can serve as a launchpad for discovering therapies that address a wide spectrum of human diseases.

References

-

Title: Haloperidol - StatPearls - NCBI Bookshelf - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Pharmacology of Haloperidol ; Phamacokinetics, Mechanism of Action, Uses, Effects Source: YouTube URL: [Link]

-

Title: Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations - PubMed Source: PubMed URL: [Link]

-

Title: Phenothiazines and butyrophenones - Toxicants - LITFL Source: Life in the Fast Lane URL: [Link]

-

Title: What is the mechanism of Haloperidol? - Patsnap Synapse Source: Patsnap URL: [Link]

-

Title: Haloperidol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall Source: Pediatric Oncall URL: [Link]

-

Title: What is the mechanism of action of haloperidol (antipsychotic medication)? - Dr.Oracle Source: Dr. Oracle URL: [Link]

-

Title: Butyrophenone | drug - Britannica Source: Encyclopedia Britannica URL: [Link]

-

Title: Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Butyrophenone - Wikipedia Source: Wikipedia URL: [Link]

-

Title: SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. - World Research Library Source: World Research Library URL: [Link]

-

Title: Conformationally Constrained Butyrophenones With Mixed Dopaminergic (D(2)) and Serotoninergic (5-HT(2A), 5-HT(2C)) Affinities: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo- And -Thienocycloalkanones as Putative Atypical Antipsychotics - PubMed Source: PubMed URL: [Link]

-

Title: Synthesis of Spirocyclic Derivatives Related to the Butyrophenone Neuroleptics - DTIC Source: Defense Technical Information Center URL: [Link]

-

Title: Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds - PubMed Source: PubMed URL: [Link]

-

Title: Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed Source: PubMed URL: [Link]

- Title: BRPI0608352A2 - substituted butyrophenone derivatives - Google Patents Source: Google Patents URL

-

Title: What is the mechanism of Benperidol? - Patsnap Synapse Source: Patsnap URL: [Link]

-

Title: What is the mechanism of Bromperidol? - Patsnap Synapse Source: Patsnap URL: [Link]

-

Title: In Vitro Evaluation of Radioiodinated Butyrophenones as Radiotracer for Dopamine Receptor Study - PubMed Source: PubMed URL: [Link]

-

Title: SAR of Butyrophenone - YouTube Source: YouTube URL: [Link]

-

Title: Repurposing Antipsychotics for Cancer Treatment - PMC - PubMed Central - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Antimicrobial activities of some synthetic butenolides and their pyrrolone derivatives Source: PubMed URL: [Link]

-

Title: In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia Source: PubMed URL: [Link]

-

Title: Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI Source: MDPI URL: [Link]

-

Title: Drugs for Neurodegenerative Diseases Source: aaidD.org URL: [Link]

-

Title: Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management - Neuroscience Research Notes Source: Neuroscience Research Notes URL: [Link]

-

Title: Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

-

Title: functional in vitro assays for drug discovery - YouTube Source: YouTube URL: [Link]

-

Title: Comparison of three 18F-labeled butyrophenone neuroleptic drugs in the baboon using positron emission tomography - PubMed Source: PubMed URL: [Link]

-

Title: In Vivo Models For Efficacy Testing I CRO Services - Pharmaron Source: Pharmaron URL: [Link]

-

Title: KEGG PATHWAY Database Source: KEGG URL: [Link]

-

Title: In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45 - PubMed Source: PubMed URL: [Link]

-

Title: In vivo Pharmacology Services and Studies | CRO Company Source: Aurigene URL: [Link]

-

Title: Antimicrobial Properties on Non-Antibiotic Drugs in the Era of Increased Bacterial Resistance - MDPI Source: MDPI URL: [Link]

-

Title: Editorial: Drug repurposing for cancer treatment: current and future directions - Frontiers Source: Frontiers URL: [Link]

-

Title: In vivo methods for drug absorption - Consensus Source: Consensus URL: [Link]

-

Title: Antibiofilm and Antimicrobial Potentials of Novel Synthesized Sulfur Camphor Derivatives Source: MDPI URL: [Link]

Sources

- 1. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. droracle.ai [droracle.ai]

- 4. Butyrophenone | drug | Britannica [britannica.com]

- 5. What is the mechanism of Haloperidol? [synapse.patsnap.com]

- 6. What is the mechanism of Benperidol? [synapse.patsnap.com]

- 7. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. litfl.com [litfl.com]

- 9. Butyrophenone - Wikipedia [en.wikipedia.org]

- 10. Conformationally constrained butyrophenones with mixed dopaminergic (D(2)) and serotoninergic (5-HT(2A), 5-HT(2C)) affinities: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo- and -thienocycloalkanones as putative atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Repurposing Antipsychotics for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Editorial: Drug repurposing for cancer treatment: current and future directions [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Antimicrobial activities of some synthetic butenolides and their pyrrolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BRPI0608352A2 - substituted butyrophenone derivatives - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

- 19. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Role of Fluorine in a Classic Antipsychotic Scaffold

An In-Depth Technical Guide to Fluorinated Butyrophenones: From Synthesis to Clinical Application

The butyrophenones represent a cornerstone class of pharmaceuticals, first emerging in the late 1950s as a structurally distinct alternative to the phenothiazine antipsychotics.[1] The core structure, a 1-phenylbutan-1-one moiety, provides a versatile scaffold for chemical modification.[2] Among the most impactful and enduring modifications in this class has been the introduction of a fluorine atom, typically at the para-position of the phenyl ring. This single atomic substitution gives rise to the fluorinated butyrophenones, a group of highly potent neuroleptic agents that includes the archetypal antipsychotic, haloperidol.

The strategic incorporation of fluorine is a widely employed tactic in modern medicinal chemistry to enhance a molecule's pharmacological profile.[3][4] Due to its small size and high electronegativity, fluorine can profoundly influence a drug's metabolic stability, bioavailability, and binding affinity to its target protein.[5][6] In the context of butyrophenones, the para-fluoro substituent proved critical for optimizing antipsychotic activity, leading to the development of drugs that have remained clinically relevant for decades.[7][8]

This technical guide offers a comprehensive review of fluorinated butyrophenones for researchers and drug development professionals. We will dissect their structure-activity relationships, pharmacological mechanisms, synthetic pathways, and clinical applications, providing field-proven insights and detailed experimental protocols to support further investigation and innovation in this important therapeutic area.

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The therapeutic efficacy of fluorinated butyrophenones is intrinsically linked to their specific chemical architecture. The empirical SAR for this class delineates a clear set of structural requirements for potent antipsychotic activity.[8]

Core SAR Principles of Butyrophenones:

-

Aromatic System (Ar): A fluoro-substituted aromatic ring at the para-position is crucial for enhancing potency.[8]

-

Carbonyl Group (X): A carbonyl group (C=O) generally affords optimal activity.[8]

-

Propyl Chain (n): The three-carbon (propyl) chain connecting the carbonyl group to the nitrogen atom is optimal; shortening or lengthening this chain diminishes activity.[8]

-

Tertiary Amine: A basic aliphatic amino nitrogen is essential and exhibits the highest activity when incorporated into a cyclic structure, such as a piperidine ring.[8]

-

4-Arylpiperidine Moiety (Ar1): An aromatic group attached to the 4-position of the piperidine ring is a key feature that is thought to mimic the 2-phenylethylamine moiety of dopamine, thereby promoting high affinity for D2 and D3 receptors.[8]

The para-fluorophenyl group is a privileged motif in this class. The electron-withdrawing nature of the fluorine atom can influence the electron density of the aromatic ring and the adjacent carbonyl group, potentially enhancing receptor binding interactions. Furthermore, the C-F bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life and stability.[7]

Synthetic Strategy: A Representative Pathway

The synthesis of many fluorinated butyrophenones is often achieved through the nucleophilic substitution of a halogen on the butyrophenone side chain by a suitably substituted piperidine or other cyclic amine. A common and illustrative method involves the alkylation of the secondary amine with 4-chloro-4'-fluorobutyrophenone.[9]

Caption: General workflow for the synthesis of a fluorinated butyrophenone.

Quantitative SAR of Key Fluorinated Butyrophenones

The subtle structural differences among fluorinated butyrophenones translate into significant variations in their receptor binding profiles and clinical potency.

| Compound | Key Structural Feature | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Potency (Chlorpromazine Equiv.) |

| Haloperidol | 4-(4-chlorophenyl)-4-hydroxypiperidine | ~1-2 | ~50-100 | ~50 |

| Benperidol | 4-(2-oxo-1-benzimidazolinyl)piperidine | 0.027 [10] | 3.75[10] | ~75-100 [10] |

| Droperidol | 4-(1,2-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine | ~1.5 | ~10 | ~50 |

| Trifluperidol | 4-hydroxy-4-(3-trifluoromethylphenyl)piperidine | ~0.3 | ~15 | ~80 |

Data compiled from various sources. Ki values can vary based on experimental conditions.

As the table illustrates, Benperidol exhibits exceptionally high affinity for the D2 receptor, with a Ki value in the picomolar range, making it one of the most potent neuroleptics available.[10][11][12]

Pharmacology and Mechanism of Action

The primary mechanism of action for all first-generation antipsychotics, including the fluorinated butyrophenones, is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[13][14] Overactivity in these dopaminergic pathways is strongly associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[15] By antagonizing D2 receptors, these drugs effectively reduce dopaminergic neurotransmission, thereby alleviating these symptoms.[13][14]

While D2 receptor antagonism is the defining characteristic, the broader pharmacological profile includes interactions with other neurotransmitter systems.[16] Many butyrophenones also exhibit antagonism at serotonin 5-HT2A receptors.[10] A higher ratio of 5-HT2A to D2 blockade is a hallmark of "atypical" antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects (EPS) and potential efficacy against negative symptoms. While classic butyrophenones like haloperidol have a much stronger affinity for D2 over 5-HT2A receptors, this dual activity is a critical parameter in the development of newer agents.[9]

Dopamine D2 Receptor Signaling Pathway and Antagonism

The D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o protein. Its activation by dopamine leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). Fluorinated butyrophenones act as competitive antagonists, binding to the D2 receptor without activating it, thus preventing dopamine from exerting its inhibitory effect on cAMP production.

Caption: Antagonism of the D2 receptor signaling pathway by fluorinated butyrophenones.

Clinical Relevance and Applications

Fluorinated butyrophenones are prescribed for a range of psychiatric and neurological conditions. Their high potency makes them particularly useful for managing acute psychosis and agitation.

| Drug | Primary FDA-Approved Indications | Common Off-Label Uses | Key Adverse Effects |

| Haloperidol | Schizophrenia, Tourette's syndrome, severe behavioral problems in children.[17][18] | Acute agitation, delirium, psychosis in various medical settings.[19] | High risk of Extrapyramidal Symptoms (EPS), Tardive Dyskinesia (TD), QT prolongation.[19] |

| Benperidol | Primarily used in Europe for schizophrenia and pronounced psychomotor agitation; treatment of deviant hypersexuality.[10] | Not approved in the US. | Similar to haloperidol, high risk of EPS. |

| Droperidol | Postoperative nausea and vomiting (PONV), antiemetic.[2] | Sedation for procedures. | QT prolongation (carries a black box warning), sedation. |

The most significant limitation of first-generation fluorinated butyrophenones is their propensity to cause movement disorders, collectively known as extrapyramidal symptoms (EPS). These arise from the potent blockade of D2 receptors in the nigrostriatal pathway, a part of the brain that controls motor function. Long-term use can also lead to tardive dyskinesia (TD), a potentially irreversible condition characterized by involuntary movements.[19]

Key Experimental Protocol: D2 Receptor Radioligand Binding Assay

To determine the binding affinity (Ki) of a novel fluorinated butyrophenone, a competitive radioligand binding assay is a standard and essential experiment. This protocol describes a method using a known high-affinity radioligand to label D2 receptors and then measuring its displacement by the test compound.

Objective:

To quantify the binding affinity of a test compound (e.g., a new butyrophenone analog) for the dopamine D2 receptor in rat striatal tissue.

Materials:

-

Radioligand: [³H]-Raclopride or [¹²⁵I]-NCQ-298 (a high-affinity D2 antagonist).[20]

-

Tissue: Rat striatal membrane homogenate (a brain region rich in D2 receptors).

-

Test Compound: Fluorinated butyrophenone of interest, dissolved in DMSO.

-

Non-specific agent: Spiperone or unlabeled Haloperidol (at high concentration, e.g., 10 µM) to determine non-specific binding.

-

Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.1% ascorbic acid, pH 7.4.[20]

-

Apparatus: 96-well plates, cell harvester, scintillation counter, glass fiber filters.

Step-by-Step Methodology:

-

Tissue Preparation:

-